molecular formula C8H8N2O B1289868 7-Methyl-1H-indazol-5-ol CAS No. 478841-61-1

7-Methyl-1H-indazol-5-ol

Cat. No. B1289868
Key on ui cas rn: 478841-61-1
M. Wt: 148.16 g/mol
InChI Key: MVBZFNRZRZEZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

A 2N-aqueous lithium hydroxide solution (3.7 ml, 7.4 mmol) was added to a solution of (1-acetyl-7-methyl-1H-indazol-5-yl)acetate (850 mg, 3.66 mmol) in methanol-tetrahydrofuran (1:1, 7.4 ml), and the resulting mixture was stirred at room temperature for 30 minutes. A saturated aqueous ammonium chloride solution was poured into the reaction solution, followed by extraction with ethyl acetate, and the extract solution was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate and then distilled under reduced pressure to remove the solvent. The residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=100:3) to obtain 7-methyl-1H-indazol-5-ol (505 mg, 93%).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
(1-acetyl-7-methyl-1H-indazol-5-yl)acetate
Quantity
850 mg
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
7.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Li+].C([N:6]1[C:14]2[C:9](=[CH:10][C:11](CC([O-])=O)=[CH:12][C:13]=2[CH3:15])[CH:8]=[N:7]1)(=O)C.[Cl-].[NH4+]>CO.O1CCCC1>[CH3:15][C:13]1[CH:12]=[C:11]([OH:1])[CH:10]=[C:9]2[C:14]=1[NH:6][N:7]=[CH:8]2 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
(1-acetyl-7-methyl-1H-indazol-5-yl)acetate
Quantity
850 mg
Type
reactant
Smiles
C(C)(=O)N1N=CC2=CC(=CC(=C12)C)CC(=O)[O-]
Name
methanol tetrahydrofuran
Quantity
7.4 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the extract solution was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=100:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=C(C=C2C=NNC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 505 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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